3-(2-ETHYLBUTANAMIDO)-N-(4-SULFAMOYLPHENYL)BENZAMIDE
Overview
Description
3-(2-Ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide is a complex organic compound that features both amide and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide typically involves a multi-step process:
Formation of 2-ethylbutanamide: This can be achieved by reacting 2-ethylbutanoic acid with ammonia or an amine under dehydrating conditions.
Synthesis of 4-sulfamoylphenylamine: This involves the sulfonation of aniline to form 4-sulfamoylaniline.
Coupling Reaction: The final step involves coupling 2-ethylbutanamide with 4-sulfamoylphenylamine using a coupling agent like carbodiimide under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and sulfonamide groups.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or sulfonic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced to the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its amide and sulfonamide groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide would depend on its specific application. In medicinal chemistry, the sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition can prevent bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
N-phenylbenzamide: Lacks the sulfonamide group but shares the amide functionality.
2-Ethylbutanamide: Shares the same aliphatic amide structure but lacks the aromatic and sulfonamide groups.
Uniqueness
3-(2-Ethylbutanamido)-N-(4-sulfamoylphenyl)benzamide is unique due to the combination of its aliphatic amide, aromatic amide, and sulfonamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(4-sulfamoylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-13(4-2)18(23)22-16-7-5-6-14(12-16)19(24)21-15-8-10-17(11-9-15)27(20,25)26/h5-13H,3-4H2,1-2H3,(H,21,24)(H,22,23)(H2,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYICEAKOENYZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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